4-Chloro-3'-fluoro-4'-methylbenzophenone

Übersicht

Beschreibung

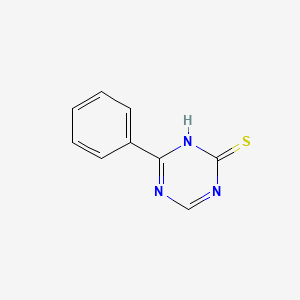

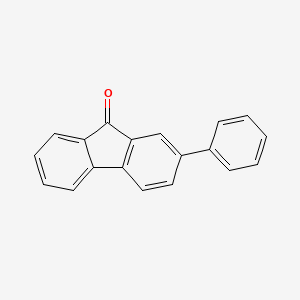

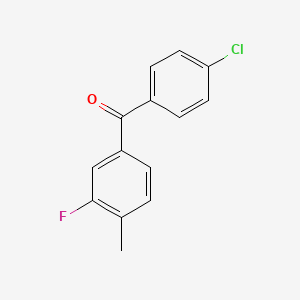

4-Chloro-3'-fluoro-4'-methylbenzophenone is a substituted benzophenone molecule that is part of a broader class of organic compounds known for their utility in various chemical applications. While the specific molecule is not directly studied in the provided papers, related compounds with similar substitutions on the benzophenone backbone are analyzed, which can offer insights into the properties and behaviors of 4-Chloro-3'-fluoro-4'-methylbenzophenone.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, methylation, and coupling reactions. For instance, the synthesis of a bifunctional fluorescent quenching detection compound used commercial fluorene as the starting material followed by a series of reactions including Suzuki coupling . This suggests that the synthesis of 4-Chloro-3'-fluoro-4'-methylbenzophenone could similarly involve halogenation and coupling steps, although the specific details would depend on the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of related benzophenone derivatives has been characterized using various spectroscopic techniques. For example, the vibrational analysis of 4-Chloro-3-iodobenzophenone was carried out using FT-IR and FT-Raman spectra, complemented by quantum chemical calculations . Such studies provide insights into the intramolecular interactions and stability of the molecule. The conformational analysis of a chloro-fluorobenzoyl compound was studied using NMR, indicating that solid and solution conformations are similar . These findings can be extrapolated to hypothesize about the molecular structure of 4-Chloro-3'-fluoro-4'-methylbenzophenone, which would likely exhibit similar intramolecular interactions.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives can be inferred from studies on similar compounds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid was used as a building block for the synthesis of various heterocyclic scaffolds, demonstrating its multifunctional reactivity . This suggests that 4-Chloro-3'-fluoro-4'-methylbenzophenone could also serve as a versatile intermediate for the construction of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be complex. For example, the thermal stability and phase transitions of a chloro-fluorobenzoyl compound were investigated using TGA and DSC, revealing that it crystallizes in one form and has a melting point of 157 degrees Celsius . HPLC methods have been developed for the analysis of dimethoxy-chloro-dibenzophenone, indicating high purity and stability of the compound . These methods could potentially be adapted for the analysis of 4-Chloro-3'-fluoro-4'-methylbenzophenone to determine its purity and stability.

Wirkmechanismus

Target of Action

Benzophenone derivatives are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Benzophenone derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . The presence of chlorine, fluorine, and methyl groups on the benzene ring may influence these reactions.

Biochemical Pathways

Benzophenone derivatives can participate in various biochemical reactions, potentially affecting multiple pathways depending on their specific functional groups .

Result of Action

Benzophenone derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups and the biological targets they interact with .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of benzophenone derivatives .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-3’-fluoro-4’-methylbenzophenone is not available, benzophenones are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may form combustible dust concentrations in air and may cause damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-(3-fluoro-4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIVZXLALDIFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3'-fluoro-4'-methylbenzophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.